Ethyl 6-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
Description
Ethyl 6-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative characterized by a central 2-oxocyclohex-3-ene ring substituted with a 2,5-dimethoxyphenyl group at position 6, a 3-fluorophenyl group at position 4, and an ethyl carboxylate ester at position 1. Cyclohexenone derivatives are widely employed as intermediates in organic synthesis and exhibit pharmacological activities, including anti-inflammatory, herbicidal, and enzyme-inhibitory properties .
Properties
IUPAC Name |
ethyl 6-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FO5/c1-4-29-23(26)22-19(18-13-17(27-2)8-9-21(18)28-3)11-15(12-20(22)25)14-6-5-7-16(24)10-14/h5-10,12-13,19,22H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMBZEDJAUXCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)F)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Structural and Conformational Analysis
The substituents on the cyclohexenone ring significantly influence puckering parameters (Q, θ, φ) as defined by Cremer and Pople . Below is a comparative analysis of key analogs:
Notes:
- Puckering Trends: Para-substituted analogs (e.g., 4-Cl, 4-F) exhibit lower steric hindrance, favoring half-chair or envelope conformations .
- Dihedral Angles : Compounds with para-substituted aromatic rings (e.g., 4-FPh and 4-ClPh in ) show larger dihedral angles (76–90°) compared to naphthyl-substituted derivatives (58.6° in ). The meta-fluorophenyl and ortho-methoxy groups in the target compound may further increase torsional strain, resulting in dihedral angles exceeding 80°.
Crystal Packing and Intermolecular Interactions
C—H···O and C—H···π interactions dominate the crystal packing of cyclohexenones . For example:
- Ethyl 6-(4-ClPh)-4-(4-FPh)-2-oxocyclohexene : Weak C—H···O interactions form chains along the [100] axis .
- Ethyl 6-(6-MeO-Naph)-4-(3-BrPh)-2-oxocyclohexene : Twisted naphthyl groups (58.6° dihedral) reduce π-π stacking, favoring van der Waals interactions .
- Target Compound : The ortho-methoxy groups may disrupt planar stacking, leading to less dense packing and higher solubility compared to para-substituted analogs.
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